REACTION_CXSMILES
|
[CH2:1]([OH:10])/[CH:2]=[CH:3]/[CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH2:9].C([O:15]O)(C)(C)C.S([O-])([O-])(=O)=O.[Na+].[Na+].C(OCC)C>C1(C)C=CC=CC=1>[O:15]1[CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH2:9])[CH:2]1[CH2:1][OH:10] |f:2.3.4|
|
Name
|
(E)-nona-2,8-diene-1-ol
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\CCCCC=C)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution is vigorously agitated for approximately 1 hour until the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 3 days at -25° C
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
Subsequently, the reaction vessel is put into an ice bath
|
Type
|
CUSTOM
|
Details
|
The gelatinous orange-colored precipitation
|
Type
|
CUSTOM
|
Details
|
is separated out by means of a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed twice with 100 ml quantities of ether
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated from the combined filtrates
|
Type
|
ADDITION
|
Details
|
the residue is mixed with 100 ml ether and 2 ml dimethyl sulfide in order
|
Type
|
CUSTOM
|
Details
|
to destroy excess tertiary butyl hydroperoxide
|
Type
|
STIRRING
|
Details
|
The solution is agitated for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Then, 50 ml 1 molar sodium hydroxide is added
|
Type
|
STIRRING
|
Details
|
the mixture is agitated another 3-4 hours
|
Duration
|
3.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
The ether phase is separated out
|
Type
|
WASH
|
Details
|
washed with 2×40 ml water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent in a vacuum, 2.48 g (15.9 mM) 2S
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CO)C1CCCCC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |